molecular formula C10H10BrN3OS B6590944 6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one CAS No. 1232030-55-5

6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one

Cat. No.: B6590944
CAS No.: 1232030-55-5
M. Wt: 300.18 g/mol
InChI Key: AHQYZZYPPHMESN-UHFFFAOYSA-N
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Description

6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a bromine atom at the 6th position, an ethyl group at the 8th position, and a methylsulfanyl group at the 2nd position

Mechanism of Action

Target of Action

The primary targets of 6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one are CDK4 and/or CDK6 . These are cyclin-dependent kinases, which play a crucial role in cell cycle regulation.

Mode of Action

This compound acts as an inhibitor of CDK4 and CDK6 . By binding to these kinases, it prevents their activity, thereby halting the progression of the cell cycle.

Result of Action

The result of the compound’s action is the halt of cell division and proliferation . This can be useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one can be achieved through several methods. One common approach involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base . Another method includes the reaction of 6-amino-2-(methylsulfanyl)pyrimidin-4(3H)-one with benzaldehydes and cyanoacetate . These reactions typically require specific conditions such as high temperatures and the presence of catalysts.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as microwave irradiation to accelerate reaction times and improve efficiency .

Chemical Reactions Analysis

Properties

IUPAC Name

6-bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3OS/c1-3-14-8-6(4-7(11)9(14)15)5-12-10(13-8)16-2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHQYZZYPPHMESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC(=NC=C2C=C(C1=O)Br)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a suspension of NaH (60%, 0.15 g, 3.75 mmol) in anhydrous dimethylformamide (10 mL) was added 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one (2, 0.68 g, 2.50 mmol) at room temperature and the reaction was stirred at 50° C. for 0.5 h. The reaction mixture was cooled to room temperature, ethyl bromide (0.22 mL, 0.32 g, 2.93 mmol) was added, and the reaction was stirred at 50° C. for 1.5 h. The mixture was poured into ice water (10 g), and the white precipitate was collected to give 6-bromo-8-ethyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one (3, 0.57 g, 1.90 mmol, 76%). ESMS m/z 300 (M+H)+. The material was used without any further purification.
Name
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.68 g
Type
reactant
Reaction Step Two
Quantity
0.22 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
10 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a suspension of NaH (60%, 0.15 g, 3.75 mmol) in anhydrous dimethylformamide (10 mL) was added 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one (0.68 g, 2.50 mmol) at room temperature and the reaction was stirred at 50° C. for 0.5 h. The reaction mixture was cooled down to room temperature and ethyl bromide (0.22 mL, 0.32 g, 2.93 mmol) was added and stirred at 50° C. for 1.5 h. After completion, the mixture was poured onto ice water (10 g), and the white precipitate was filtered off to give 6-bromo-8-ethyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one (0.57 g, 1.90 mmol, 76%). ESMS m/z 300 (M+H)+.
Name
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.68 g
Type
reactant
Reaction Step Two
Quantity
0.22 mL
Type
reactant
Reaction Step Three

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